Zoledronic-d3 Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

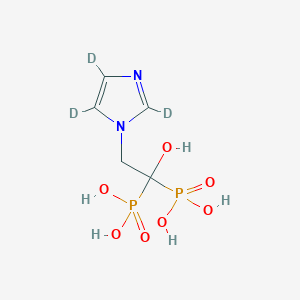

Zoledronic-d3 Acid: is a synthetic compound characterized by the presence of phosphonic acid groups and a deuterated imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Zoledronic-d3 Acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as deuterated imidazole and phosphonic acid derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: Zoledronic-d3 Acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution Reagents: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphonic acid derivatives, while substitution reactions can produce various substituted imidazole compounds.

Wissenschaftliche Forschungsanwendungen

Treatment of Osteoporosis

Zoledronic acid is widely recognized for its efficacy in treating osteoporosis, particularly in postmenopausal women and men at risk of fractures. It works by inhibiting osteoclast-mediated bone resorption, thereby increasing bone mineral density (BMD).

Case Study: Efficacy with Calcium and Vitamin D3

A study involving 240 elderly patients with osteoporotic hip fractures demonstrated that an annual infusion of zoledronic acid (5 mg) combined with calcium carbonate and vitamin D3 significantly improved bone density and reduced pain compared to a control group receiving only calcium and vitamin D3. The observation group showed enhanced markers of bone metabolism and quality of life over one year .

| Treatment Group | Bone Density Improvement | Pain Reduction | Quality of Life Score Increase |

|---|---|---|---|

| Control (Calcium + Vitamin D3) | Moderate | Moderate | Moderate |

| Observation (ZOL + Calcium + Vitamin D3) | Significant | Significant | Significant |

Management of Bone Metastases

Zoledronic acid is employed in managing hypercalcemia of malignancy and preventing skeletal-related events in patients with bone metastases from solid tumors. It reduces the incidence of skeletal complications associated with cancer.

Research Findings

A study indicated that ZOL effectively inhibits tumor-induced osteolysis and enhances survival rates in patients with metastatic breast cancer. The drug's mechanism involves promoting apoptosis in cancer cells while inhibiting angiogenesis .

Treatment of Multiple Myeloma

In patients with multiple myeloma, zoledronic acid plays a critical role in reducing skeletal-related events and improving overall survival rates. It is often used as part of a combination therapy.

Clinical Insights

Research has shown that ZOL administration leads to significant reductions in pain levels and improvements in quality of life for multiple myeloma patients undergoing treatment .

Innovative Drug Delivery Systems

Recent advancements have explored the use of nanotechnology to enhance the delivery and efficacy of zoledronic acid. For instance, ZOL-loaded nanoparticles have been developed to target osteosarcoma cells specifically.

Study Overview: Nanoparticle Delivery

A study demonstrated that HA-PEG-nHA-ZOL nanoparticles effectively inhibited the proliferation of osteosarcoma cell lines while showing low cytotoxicity to normal cells. This innovative approach aims to minimize side effects while maximizing therapeutic outcomes .

Synergistic Effects with Other Compounds

Combining zoledronic acid with other agents, such as vitamin D3 or graphene oxide, has shown promising results in enhancing its therapeutic effects.

Graphene Oxide Conjugation Study

Research indicated that conjugating ZOL with graphene oxide improved drug delivery efficiency and enhanced its anti-cancer effects on breast cancer cells (MCF-7). The study suggested that this combination could significantly reduce cell viability compared to ZOL alone .

Safety Profile and Side Effects

While zoledronic acid is generally well-tolerated, it can cause acute phase reactions (APRs) such as fever, myalgia, and fatigue after infusion. Studies have shown that these side effects tend to diminish after subsequent doses .

| Side Effect | Incidence Rate After First Dose | Incidence Rate After Second Dose |

|---|---|---|

| Fever | 51.2% | 12.3% |

| Myalgia | 35.7% | Reduced |

Wirkmechanismus

The mechanism of action of Zoledronic-d3 Acid involves its interaction with specific molecular targets. The phosphonic acid groups can bind to metal ions, while the imidazole ring may interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

[1-Hydroxy-1-phosphono-2-(imidazol-1-yl)ethyl]phosphonic acid: This compound lacks the deuterium atoms present in Zoledronic-d3 Acid.

[1-Hydroxy-1-phosphono-2-(benzimidazol-1-yl)ethyl]phosphonic acid: This compound features a benzimidazole ring instead of an imidazole ring.

Uniqueness: The presence of deuterium atoms in this compound distinguishes it from similar compounds. Deuterium can influence the compound’s chemical and physical properties, potentially enhancing its stability and altering its reactivity.

Biologische Aktivität

Zoledronic acid (ZOL), a third-generation nitrogen-containing bisphosphonate, is primarily utilized for treating conditions associated with bone resorption, including osteoporosis and malignancy-associated hypercalcemia. This article delves into the biological activity of Zoledronic-d3 acid, examining its mechanisms of action, clinical efficacy, and potential applications in cancer treatment.

Zoledronic acid exerts its effects by inhibiting osteoclast-mediated bone resorption. The compound binds to hydroxyapatite in the bone matrix, and upon osteoclast activity, it is released and taken up by these cells. This leads to the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme critical for the prenylation of small GTPases such as Ras. The inhibition results in reduced osteoclast function and subsequent decrease in bone turnover markers like beta-C-terminal telopeptides (β-CTx) and alkaline phosphatase (ALP) .

Biological Activity in Cancer Treatment

Recent studies have highlighted ZOL's antiproliferative effects on various cancer cell lines. For instance, ZOL has demonstrated significant growth inhibition and induction of apoptosis in pancreatic cancer cells (BxPC-3, CFPAC-1, PANC-1) through the activation of caspase-9 and poly(ADP-ribose) polymerase (PARP) pathways . The compound interferes with key signaling pathways associated with cancer cell survival, notably the p21 ras/Raf1/MEK/ERK1-2 pathway .

Table 1: Summary of Biological Activities of Zoledronic Acid

| Biological Activity | Effect | Cell Type |

|---|---|---|

| Antiproliferative | Growth inhibition | Pancreatic cancer cells |

| Induction of Apoptosis | Activation of caspase-9 | Pancreatic cancer cells |

| Inhibition of Signaling Pathways | Downregulation of p21 ras | Pancreatic cancer cells |

| Bone Density Improvement | Increased bone mineral density | Osteoporosis patients |

Clinical Efficacy in Osteoporosis

In clinical settings, ZOL has been shown to enhance bone mineral density (BMD) significantly in patients with osteoporosis. A study involving 660 postmenopausal women indicated that ZOL treatment resulted in a lower incidence of clinical fractures compared to placebo over a three-year period . The results demonstrated a significant increase in BMD at critical sites such as the femoral neck and total hip .

Table 2: Clinical Outcomes of Zoledronic Acid in Osteoporosis

| Outcome Measure | ZOL Group | Placebo Group | Statistical Significance |

|---|---|---|---|

| Incidence of Clinical Fractures | Lower | Higher | P < 0.05 |

| Bone Mineral Density (BMD) | Increased | No significant change | P < 0.05 |

| Quality of Life Scores | Higher | Lower | P < 0.05 |

Case Studies and Research Findings

A recent cohort study assessed the efficacy of ZOL combined with calcium carbonate and vitamin D3 in treating osteoporosis post-percutaneous kyphoplasty. The findings revealed that patients receiving ZOL exhibited significantly improved pain scores and quality of life metrics compared to those receiving standard treatment . Moreover, there were no significant differences in adverse reactions between groups, underscoring ZOL's safety profile .

Eigenschaften

IUPAC Name |

[1-hydroxy-1-phosphono-2-(2,4,5-trideuterioimidazol-1-yl)ethyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O7P2/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14)/i1D,2D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRASPMIURGNCCH-KYKRLZBASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(N(C(=N1)[2H])CC(O)(P(=O)(O)O)P(=O)(O)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O7P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.